Lysozymum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

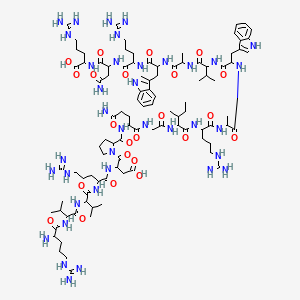

The compound “Lysozymum” is a synthetic peptide composed of multiple amino acids. The sequence includes arginine, valine, aspartic acid, proline, glutamine, glycine, isoleucine, alanine, tryptophan, and asparagine. This peptide is designed for research purposes and is not intended for therapeutic or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence. Each addition involves the following steps:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence, which is activated by coupling reagents.

Washing: Removal of excess reagents and by-products.

Cleavage: Detachment of the peptide from the resin and removal of side-chain protecting groups.

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Oxidation: The tryptophan and methionine residues can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

This peptide has various applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its interactions with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its interactions with molecular targets. For example, it may bind to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, gene expression, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

- H-DL-Arg-DL-Val-DL-Val-DL-Arg-DL-Asp-DL-Pro-DL-Gln-Gly-DL-Ile-DL-Arg-DL-Ala-DL-Trp-DL-Val-DL-Ala-DL-Trp-DL-Arg-DL-Asn-DL-Arg-OH

- H-DL-Arg-DL-Val-DL-Val-DL-Arg-DL-Asp-DL-Pro-DL-Gln-Gly-DL-Leu-DL-Arg-DL-Ala-DL-Trp-DL-Val-DL-Ala-DL-Trp-DL-Arg-DL-Asn-DL-Arg-OH

Uniqueness

The uniqueness of this peptide lies in its specific sequence and the presence of non-standard amino acids like xiIle. This sequence can confer unique properties, such as enhanced stability or specific biological activity, making it valuable for research and potential therapeutic applications.

Biological Activity

Lysozymum, commonly referred to as lysozyme, is an enzyme with significant biological activity, particularly in antimicrobial and immunomodulatory roles. This article explores its biological functions, mechanisms of action, and therapeutic applications, supported by case studies and recent research findings.

Overview of Lysozyme

Lysozyme is a glycoside hydrolase enzyme that catalyzes the hydrolysis of glycosidic bonds in bacterial cell walls, leading to cell lysis. It is predominantly found in various bodily fluids, including saliva, tears, and egg whites. Its primary function is to provide innate immunity against bacterial infections.

- Enzymatic Activity :

- Non-Enzymatic Activity :

- Antiviral Properties :

Antimicrobial Effects

Lysozyme's antimicrobial properties extend beyond bacteria to include fungi and viruses. It has demonstrated effectiveness against various pathogens, including:

- Gram-positive Bacteria : Effective against species such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : While less effective, modifications and hydrolysates of lysozyme have shown improved activity against Gram-negative strains .

- Fungi : Lysozyme exhibits antifungal activity against species like Candida albicans and Aspergillus fumigatus, disrupting fungal cell walls and impairing growth .

Immunomodulatory Effects

Lysozyme plays a role in enhancing immune responses. It can stimulate the production of interferon and modulate lymphocyte proliferation, contributing to the body's defense mechanisms against infections .

Case Studies

- Cancer Treatment :

- Lysozyme Amyloidosis :

Research Findings

Recent research has expanded our understanding of lysozyme's biological activity:

- In Vitro Studies : Investigations using PCR techniques have shown that lysozyme can inhibit nucleic acid replication effectively, suggesting its potential as an antiviral agent .

- Food Industry Applications : Lysozyme is increasingly used as a natural preservative in food products due to its antimicrobial properties, which help extend shelf life without synthetic additives .

Comparative Data on Lysozyme Activity

The following table summarizes key findings regarding the effectiveness of lysozyme against different pathogens:

| Pathogen Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Gram-positive Bacteria | High | Enzymatic degradation of cell wall |

| Gram-negative Bacteria | Moderate | Enhanced by hydrolysis or chemical modification |

| Fungi | High | Disruption of cell wall integrity |

| Viruses | Variable | Inhibition of nucleic acid replication |

Q & A

Basic Research Questions

Q. How can researchers determine the optimal concentration of lysozyme for antimicrobial activity assays in bacterial models?

Methodological Answer:

- Experimental Design : Use a dose-response curve with lysozyme concentrations ranging from 0.1 to 100 µg/mL. Measure bacterial growth inhibition via optical density (OD600) or colony-forming unit (CFU) counts. Include controls (e.g., buffer-only and untreated bacterial cultures) .

- Data Validation : Replicate experiments ≥3 times and use statistical models (e.g., ANOVA with Tukey’s post hoc test) to identify the minimum inhibitory concentration (MIC). Validate results with fluorescence-based viability assays (e.g., SYTOX Green) .

Q. What are the best practices for isolating lysozyme from egg white while preserving enzymatic activity?

Methodological Answer:

- Purification Protocol : Employ ammonium sulfate precipitation (70–80% saturation) followed by cation-exchange chromatography (e.g., SP Sepharose at pH 4.5). Monitor activity using Micrococcus lysodeikticus cell lysis assays .

- Activity Preservation : Avoid prolonged exposure to temperatures >40°C and acidic buffers (pH <3.0). Store purified lysozyme in Tris-HCl buffer (pH 7.4) at –80°C with 10% glycerol .

Q. How should researchers design experiments to assess lysozyme’s pH-dependent activity?

Methodological Answer:

- pH Range Testing : Use citrate-phosphate buffer (pH 3.0–7.0) and Tris-HCl buffer (pH 7.0–9.0). Measure activity every 0.5 pH units via turbidimetric assays.

- Kinetic Analysis : Calculate Vmax and Km using Michaelis-Menten models. Normalize data to maximum activity observed .

Advanced Research Questions

Q. How can contradictory data on lysozyme’s thermal stability be resolved across studies?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., buffer composition, heating rates, and protein concentration). For example, lysozyme in phosphate buffer may show lower denaturation temperatures (Tm) than in acetate buffer due to ion-specific effects .

- Advanced Techniques : Use differential scanning calorimetry (DSC) and circular dichroism (CD) spectroscopy to assess structural changes. Cross-reference with molecular dynamics simulations to identify destabilizing residues .

Table 1: Thermal Stability of Lysozyme Under Different Conditions

| Condition | Tm (°C) | Method | Reference Key Findings |

|---|---|---|---|

| 10 mM phosphate, pH 7.0 | 72.3 ± 0.5 | DSC | Aggregation at >75°C |

| 50 mM acetate, pH 4.5 | 78.1 ± 0.3 | CD | α-helix retention at 80°C |

Q. What strategies are effective for validating lysozyme’s role in biofilm disruption without confounding variables?

Methodological Answer:

- Biofilm Model : Use Staphylococcus aureus biofilms grown in flow-cell systems to mimic in vivo conditions. Include controls with protease inhibitors to rule out nonspecific degradation .

- Quantitative Imaging : Combine confocal microscopy (e.g., LIVE/DEAD staining) with COMSTAT analysis for biofilm biomass quantification. Correlate with RT-qPCR data on biofilm-related gene expression (e.g., icaA) .

Q. How can researchers address variability in lysozyme’s catalytic efficiency across species?

Methodological Answer:

- Comparative Enzymology : Purify lysozyme isoforms from multiple species (e.g., chicken, human, bacteriophage). Perform steady-state kinetics with standardized substrates (e.g., M. lysodeikticus peptidoglycan).

- Structural Alignment : Use X-ray crystallography or cryo-EM to identify active-site variations. Mutagenesis studies (e.g., D52A in human lysozyme) can isolate critical residues .

Q. Methodological Best Practices

Q. How to ensure reproducibility in lysozyme-folding studies?

- Standardized Buffers : Precisely control ionic strength and pH. For example, 20 mM Tris-HCl (pH 7.4) with 100 mM NaCl is widely used for refolding assays .

- Data Reporting : Include raw kinetic traces (e.g., stopped-flow fluorescence) and denaturant concentrations (e.g., guanidine HCl) in supplementary materials .

Q. What statistical approaches are robust for analyzing lysozyme’s synergistic effects with antibiotics?

Properties

CAS No. |

12650-88-3 |

|---|---|

Molecular Formula |

C125H196N40O36S2 |

Molecular Weight |

2899.3 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1 |

InChI Key |

JFXJPYIEDZSWNF-JWBGUOTLSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N |

physical_description |

White, odourless powder having a slightly sweet taste |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.